molecular formula C8H7F3N2O3 B3294613 Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 887408-51-7

Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B3294613
Key on ui cas rn: 887408-51-7
M. Wt: 236.15 g/mol
InChI Key: XWRDAOZYLKASTF-UHFFFAOYSA-N
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Patent
US08354441B2

Procedure details

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1128 mg) was dissolved in MeOH (23 ml) before addition of sodium methoxide (380 mg), the reaction mixture was stirred for 2 hours in a sealed tube at 110° C. The solvent was evaporated, the product dissolved in ethyl acetate and washed with water, the organics were dried over Na2SO4, and concentrated in vacuo to afford title compound as a colourless oil. MS (ISP) 237.0 ([M+H]+)
Quantity
1128 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12]([O:14][CH3:15])=[O:13])=[CH:4][N:3]=1.[CH3:16][O-:17].[Na+]>CO>[CH3:16][O:17][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12]([O:14][CH3:15])=[O:13])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1128 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C(F)(F)F)C(=O)OC
Name
sodium methoxide
Quantity
380 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours in a sealed tube at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the product dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=C(C(=N1)C(F)(F)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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